(1-Benzyl-4-phenylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula . It is classified as a piperidine derivative, notable for the presence of both a benzyl group and a phenyl group attached to the piperidine ring. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology due to its structural characteristics and biological activity.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of benzyl chloride with 4-phenylpiperidine, followed by treatment with methanamine. This synthesis is typically carried out under reflux conditions in the presence of a base such as sodium hydroxide, ensuring the formation of the desired product with high yields and purity.
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine falls under the category of organic compounds, specifically classified as an amine due to the presence of an amine functional group. It is also categorized within piperidine derivatives, which are known for their diverse biological activities.
The synthesis of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine typically involves two main steps:
The reaction conditions are optimized to maximize yield and minimize side reactions. The use of industrial-grade reagents and purification techniques such as recrystallization or chromatography is common in larger-scale production to achieve high purity levels.
Key structural data includes:
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various pharmacological effects depending on the context of use .
Key physical properties include:
Relevant chemical properties include:
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine has several scientific applications:
This compound's unique structural characteristics make it valuable in research settings, particularly in developing new therapeutic agents and studying biological mechanisms.
The assembly of the tetra-substituted piperidine scaffold necessitates strategic bond formation sequences. Two predominant routes have been industrialized:
Table 1: Comparative Analysis of Key Synthetic Routes to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Method | Key Starting Material | Critical Step | Yield Range | Limitations |
---|---|---|---|---|
Strecker Synthesis | 1-Benzyl-4-piperidone | Phenylmagnesium bromide addition | 52–68% | Multi-step purification |
Reductive Amination | 4-Phenylpiperidine | NaBH₃CN reduction | >85% | Requires ketone pre-functionalization |
Carboxylate Reduction | Methyl 4-phenylpiperidine-4-carboxylate | LiAlH₄/Red-Al reduction | 90–98% | High-cost hydride reagents |
While the piperidine ring in this target is typically pre-formed, saturation of intermediates employs catalytic methods:
Orthogonal protection is essential for selective transformations:
Table 2: Protecting Group Performance in Piperidine Functionalization
Protecting Group | Compatibility | Deprotection Method | Side Reactions | Yield Range |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Grignard reactions, hydride reductions | TFA, HCl/dioxane | None observed | 90–95% |
Carbobenzyloxy (Cbz) | Weak base conditions | H₂/Pd-C, Pd(OH)₂ | Over-reduction of phenyl | 85–92% |
Benzyl (Bn) | Acid/base stable | H₂/Pd catalysts, Lewis acids | Ring saturation | 75–88% |
Transitioning from lab-scale to production requires addressing key bottlenecks:
Table 3: Industrially Optimized Parameters for Key Reactions
Process Step | Lab-Scale Practice | Industrial Optimization | Impact |
---|---|---|---|
N-Benzylation | THF, 0°C, 12h | Toluene/EtOH, 25°C, 3h | 40% cost reduction |
Reductive Amination | NaBH₄, MeOH, 0°C | NaBH(OAc)₃, DCE, 25°C | 90% yield at 50kg scale |
Deprotection (Cbz) | Batch H₂, 10% Pd/C | Continuous flow H₂, 1.5% Pd/C | Catalyst reuse (20 cycles) |
Final Salt Formation | Et₂O trituration | Antisolvent crystallization (H₂O/acetone) | Purity >99.5%, polymorph control |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4